molecular formula C23H32N4O3 B2976554 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide CAS No. 877631-41-9

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide

Cat. No.: B2976554
CAS No.: 877631-41-9
M. Wt: 412.534
InChI Key: KLNJBNRNCDAUQO-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from furan-2-carboxylic acid, the furan ring is synthesized through cyclization reactions.

    Introduction of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 4-phenylpiperazine as a starting material.

    Coupling with ethanediamide: The final step involves coupling the furan and phenylpiperazine intermediates with ethanediamide under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The phenylpiperazine moiety can undergo reduction reactions to form secondary amines.

    Substitution: The ethanediamide backbone can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This activity is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase selectively makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-2-3-7-12-24-22(28)23(29)25-18-20(21-11-8-17-30-21)27-15-13-26(14-16-27)19-9-5-4-6-10-19/h4-6,8-11,17,20H,2-3,7,12-16,18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNJBNRNCDAUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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